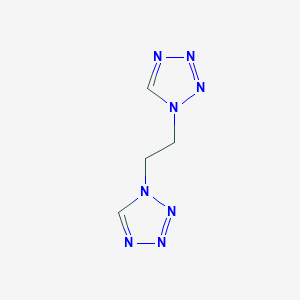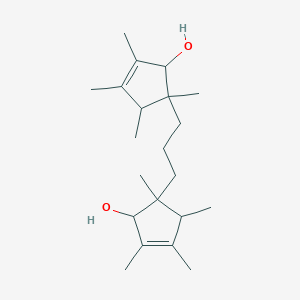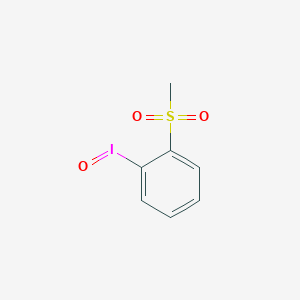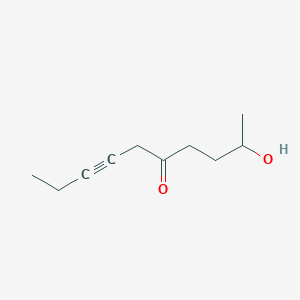
1,2-Di(1H-tetrazol-1-yl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di(1H-tetrazol-1-yl)ethane is a compound that features two tetrazole rings connected by an ethane bridge. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of two tetrazole rings in this compound makes it a compound of interest in various fields, including materials science and energetic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Di(1H-tetrazol-1-yl)ethane can be synthesized using readily available starting materials. One common method involves the reaction of glyoxal with sodium azide to form the tetrazole rings. The reaction typically proceeds under mild conditions and can be catalyzed by various Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Di(1H-tetrazol-1-yl)ethane undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the tetrazole rings, leading to different derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as nitric acid and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include dioximes, reduced tetrazole derivatives, and substituted tetrazole compounds. These products have applications in various fields, including energetic materials and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
1,2-Di(1H-tetrazol-1-yl)ethane has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,2-Di(1H-tetrazol-1-yl)ethane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with unique properties. The tetrazole rings can interact with molecular targets through hydrogen bonding, coordination with metal ions, and other interactions. These interactions can influence the compound’s reactivity and stability, making it suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,2-Di(1H-tetrazol-1-yl)ethane include:
1,2-Bis(1H-tetrazol-5-yl)ethane: Another compound with two tetrazole rings, but with different substitution patterns.
N,N-Bis(1H-tetrazol-5-yl)amine: A compound with two tetrazole rings connected by an amine group.
5,5’-Bis(tetrazolyl)hydrazine: A compound with two tetrazole rings connected by a hydrazine group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an ethane bridge connecting the tetrazole rings. This structure imparts distinct properties, such as high thermal stability and energetic performance, making it suitable for applications in high-energy-density materials .
Eigenschaften
Molekularformel |
C4H6N8 |
|---|---|
Molekulargewicht |
166.15 g/mol |
IUPAC-Name |
1-[2-(tetrazol-1-yl)ethyl]tetrazole |
InChI |
InChI=1S/C4H6N8/c1(11-3-5-7-9-11)2-12-4-6-8-10-12/h3-4H,1-2H2 |
InChI-Schlüssel |
RQMJADRWIKKLPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN=NN1CCN2C=NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one](/img/structure/B14321353.png)
![N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide](/img/structure/B14321356.png)
![2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid](/img/structure/B14321364.png)

![2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol](/img/structure/B14321373.png)


![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)
![3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14321395.png)
![1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14321398.png)


![3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14321412.png)

